molecular formula C9H8ClFO B3434125 3-(4-Fluorophenyl)propionyl chloride CAS No. 772-70-3

3-(4-Fluorophenyl)propionyl chloride

Cat. No.: B3434125
CAS No.: 772-70-3
M. Wt: 186.61 g/mol
InChI Key: KAGDRELXVLNWDO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)propionyl chloride: is an organic compound with the molecular formula C(_9)H(_8)ClFO It is a derivative of propionyl chloride where the propionyl group is substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Direct Chlorination: : One common method to prepare 3-(4-Fluorophenyl)propionyl chloride involves the chlorination of 3-(4-Fluorophenyl)propionic acid using thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)). The reaction typically proceeds under reflux conditions, and the by-products are gases (SO(_2) and HCl) which are easily removed.

      :

      Reaction: 3-(4-Fluorophenyl)propionic acid+SOCl23-(4-Fluorophenyl)propionyl chloride+SO2+HCl\text{3-(4-Fluorophenyl)propionic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(4-Fluorophenyl)propionic acid+SOCl2​→3-(4-Fluorophenyl)propionyl chloride+SO2​+HCl

  • Industrial Production Methods: : Industrially, the preparation might involve continuous flow processes where the acid and chlorinating agent are fed into a reactor, and the product is continuously removed. This method enhances efficiency and safety by minimizing the handling of reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 3-(4-Fluorophenyl)propionyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

      Reaction with an amine to form an amide.

      Example: 3-(4-Fluorophenyl)propionyl chloride+RNH23-(4-Fluorophenyl)propionamide+HCl\text{this compound} + \text{RNH}_2 \rightarrow \text{3-(4-Fluorophenyl)propionamide} + \text{HCl} 3-(4-Fluorophenyl)propionyl chloride+RNH2​→3-(4-Fluorophenyl)propionamide+HCl

  • Reduction Reactions: : The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).

      Reduction to 3-(4-Fluorophenyl)propanol.

      Example: 3-(4-Fluorophenyl)propionyl chloride+LiAlH43-(4-Fluorophenyl)propanol+LiCl+AlCl3\text{this compound} + \text{LiAlH}_4 \rightarrow \text{3-(4-Fluorophenyl)propanol} + \text{LiCl} + \text{AlCl}_3 3-(4-Fluorophenyl)propionyl chloride+LiAlH4​→3-(4-Fluorophenyl)propanol+LiCl+AlCl3​

  • Hydrolysis: : In the presence of water, this compound hydrolyzes to form 3-(4-Fluorophenyl)propionic acid and hydrochloric acid.

      :

      Reaction: 3-(4-Fluorophenyl)propionyl chloride+H2O3-(4-Fluorophenyl)propionic acid+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{3-(4-Fluorophenyl)propionic acid} + \text{HCl} 3-(4-Fluorophenyl)propionyl chloride+H2​O→3-(4-Fluorophenyl)propionic acid+HCl

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: 3-(4-Fluorophenyl)propionyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing more complex molecules.

Biology and Medicine

    Pharmaceuticals: The compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.

Industry

    Polymer Chemistry: It can be used in the modification of polymers to introduce functional groups that can alter the physical properties of the polymer, such as its solubility, melting point, and mechanical strength.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)propionyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propionyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom. It may exhibit different reactivity and physical properties due to the difference in electronegativity between chlorine and fluorine.

    3-(4-Methylphenyl)propionyl chloride: Contains a methyl group instead of a fluorine atom. The presence of the methyl group can affect the compound’s steric and electronic properties.

    3-(4-Bromophenyl)propionyl chloride: Similar structure with a bromine atom. Bromine’s larger atomic size compared to fluorine can influence the compound’s reactivity and interactions.

Uniqueness

3-(4-Fluorophenyl)propionyl chloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the stability of certain intermediates and products, making this compound particularly useful in specific synthetic applications.

Properties

IUPAC Name

3-(4-fluorophenyl)propanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGDRELXVLNWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298661
Record name 4-Fluorobenzenepropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

772-70-3
Record name 4-Fluorobenzenepropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=772-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzenepropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-(4-fluorophenyl)propionic acid (275.1 g, 1.6 mol) and thionyl chloride (300 mL, 4.1 mol) was heated to reflux for 3 h, cooled to room temperature and distilled under aspirator vacuum to give 287.6 g (96%) of 3-(4-fluorophenyl)propionyl chloride as a pale pink oil, b.p., 120°-122° C./15 mm Hg:
Quantity
275.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
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Extracted from reaction SMILES
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Synthesis routes and methods III

Procedure details

3-(para-Fluorophenyl)propionic acid (25.00 g, 150.0 mmol, 1 eq.) was dissolved in methylene chloride (100 mL) at 25° C. under N2 and thionyl chloride (54.2 mL, 740.0 mmol, 5 eq.) added dropwise via an addition funnel. Worked up after 24 hours by stripping off the solvent then rerotovaping 2 times from toluene (25 mL) to obtain 24.3 g of a yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
54.2 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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